molecular formula C17H25FN2O4 B12329203 Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate CAS No. 1624260-81-6

Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate

Cat. No.: B12329203
CAS No.: 1624260-81-6
M. Wt: 340.4 g/mol
InChI Key: XUOJLTURJHQTGD-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring a fluorinated benzyl substituent and two tert-butoxycarbonyl (Boc) protecting groups. This structure is pivotal in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where the Boc groups enhance solubility and stability during reactions. The 4-fluorobenzyl moiety introduces electronic and steric effects that influence reactivity and interaction with biological targets.

Properties

CAS No.

1624260-81-6

Molecular Formula

C17H25FN2O4

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl N-[(4-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

InChI

InChI=1S/C17H25FN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21)

InChI Key

XUOJLTURJHQTGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters under controlled conditions. One common method includes the reaction of 4-fluorobenzyl hydrazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and proteins. The fluorobenzyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate with structurally related hydrazine-1,2-dicarboxylates, highlighting substituent effects, synthesis, and physicochemical properties:

Compound Name & ID Substituent(s) Molecular Weight Key Synthetic Route Yield (%) Notable Spectral Data (NMR/HRMS) Key Applications/Findings Reference
This compound (Target) 4-Fluorobenzyl ~354.42* N/A (hypothetical) N/A N/A Likely used in medicinal chemistry for fluorinated bioactive molecules.
Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate 2-Methylbenzyl 336.43 Not specified N/A CAS: 1624260-83-8; MDL: MFCD28108058 Intermediate in drug synthesis; methyl group increases lipophilicity.
Di-tert-butyl 1-tosylhydrazine-1,2-dicarboxylate Tosyl (p-toluenesulfonyl) 409.41 Hydrosulfonylation of azodicarboxylates 84% 1H NMR (CDCl₃): δ 8.00 (d, J=8.0 Hz, 2H), 2.46 (s, 3H); HRMS: [M+Na]⁺ 409.1409 Sulfonylation enhances electrophilicity for nucleophilic substitutions.
Di-tert-butyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate (5c) Tetrahydrofuran-2-yl Calculated: 288.35 Visible-light-mediated C–H functionalization 83% N/A Demonstrates photochemical synthesis; cyclic ether enhances polarity.
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate Bicyclo[1.1.1]pentyl 296.37 Mn-catalyzed hydrohydrazination N/A HRMS: [M]⁺ 360.1685 (calculated) vs. 360.1695 (found) Used in scalable synthesis of strained bicyclic amines for drug discovery.
Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate Imidazo[1,2-a]pyridin-7-yl 348.41 Not specified N/A CAS: 2411640-65-6; Molecular formula: C₁₇H₂₄N₄O₄ Potential applications in heterocyclic chemistry and kinase inhibitor development.
Di-tert-butyl 1-(4-chlorophenylsulfonyl)hydrazine-1,2-dicarboxylate 4-Chlorophenylsulfonyl 425.88 Hydrosulfonylation N/A 13C NMR: δ 153.6 (C=O), 144.9 (sulfonyl); HRMS: [M+Na]⁺ 447.0925 (hypothetical) Chlorine substituent enhances stability and reactivity in cross-couplings.
Di-tert-butyl 1-(MIDA-boryl)hydrazine-1,2-dicarboxylate derivatives (6a-d) MIDA-boryl, nitrobenzyloxy, etc. 359.43–434.35 Multicomponent coupling 10–91% 11B NMR: δ 30.2 (MIDA-boryl); HRMS: [M+Na]⁺ 381.1234 (example) Boron-containing analogs enable Suzuki-Miyaura cross-couplings for bioconjugation.

*Estimated based on analogs in .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., 4-fluorobenzyl, sulfonyl): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cycloadditions .
  • Bulky Groups (e.g., bicyclo[1.1.1]pentyl): Introduce steric hindrance, affecting reaction pathways and selectivity .
  • Heterocyclic Substituents (e.g., imidazopyridinyl): Expand applications in medicinal chemistry due to bioisosteric properties .

Synthetic Efficiency: Photochemical methods (e.g., compound 5c) offer mild conditions and high yields (83%) compared to traditional Pd-catalyzed routes (~47% for indolinone derivatives) . Sulfonylation and hydrosulfonylation reactions achieve moderate to high yields (84% for tosyl derivative) .

Physicochemical Properties :

  • Lipophilicity : Fluorinated and methylated benzyl derivatives (e.g., 4-fluorobenzyl vs. 2-methylbenzyl) exhibit higher logP values, impacting membrane permeability .
  • Solubility : MIDA-boryl derivatives (e.g., 6a-d) show improved aqueous solubility due to boronate ester groups .

Biological Activity

Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacological research. Its unique structural features, including the hydrazine and dicarboxylate functionalities, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{24}F N_{2}O_{4}, with a molecular weight of 354.43 g/mol. The compound features two tert-butyl groups and a 4-fluorobenzyl moiety, contributing to its lipophilicity and potentially enhancing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cancer progression.
  • Cell Signaling Modulation : They may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives are known to induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Di-tert-butyl hydrazine-1,2-dicarboxylateC_{14}H_{22}N_{2}O_{4}Lacks fluorobenzyl group; simpler structure
Di-tert-butyl azodicarboxylateC_{14}H_{22}N_{2}O_{4}Contains azole functionality; used in organic synthesis
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylateC_{18}H_{30}N_{2}O_{4}SIncorporates sulfur; potential for different reactivity

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.

Case Studies and Research Findings

While extensive studies on this specific compound are scarce, relevant literature provides insights into its potential applications:

  • Anti-Cancer Activity : Research on similar hydrazine derivatives has demonstrated their efficacy in inhibiting tumor growth in various cancer models. For instance, a study indicated that hydrazines could induce apoptosis in cancer cells through ROS generation.
  • Enzyme Inhibition Studies : Investigations into related compounds have shown significant inhibition of enzymes such as proteases and kinases, which are crucial in cancer metabolism and progression.
  • Pharmacokinetic Studies : The lipophilicity imparted by the fluorobenzyl group may enhance absorption and distribution in vivo, making it a candidate for further pharmacological evaluation.

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